molecular formula C20H19N3O4S3 B2776420 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-11-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2776420
CAS RN: 899732-11-7
M. Wt: 461.57
InChI Key: ZLXMVVYEPZTVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, similar compounds can be synthesized through various methods, such as Cu (II)-promoted oxidative cascade C–C/C–N bond formation and copper-promoted cascade reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing novel compounds with chromene and thiazol moieties due to their promising biological activities. For instance, Singh et al. (2017) described the reduction of chromano-piperidine-fused isoxazolidines, leading to compounds derived from reductive NO bond cleavage followed by tandem intramolecular rearrangements, demonstrating the complex chemical behavior of these compounds under reductive conditions (Singh et al., 2017). Additionally, the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands were reported by Cagide et al. (2015), highlighting the potential of these compounds in receptor-binding studies (Cagide et al., 2015).

Antitumor and Antibacterial Activities

El-Helw et al. (2019) explored the antitumor activities of novel chromenones bearing the benzothiazole moiety against several cancer cell lines, finding significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019). Pouramiri et al. (2017) synthesized a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and tested their antibacterial activities, with some compounds showing effective antibacterial effects, demonstrating the potential of these compounds in combating bacterial infections (Pouramiri et al., 2017).

Chemical Sensing and Optical Properties

Wang et al. (2015) investigated coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing the ability of these compounds to undergo color change and fluorescence quenching upon interaction with cyanide, indicating their potential use in chemical sensing applications (Wang et al., 2015).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c24-19(13-7-9-23(10-8-13)30(25,26)17-6-3-11-28-17)22-20-21-18-14-4-1-2-5-15(14)27-12-16(18)29-20/h1-6,11,13H,7-10,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMVVYEPZTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.